1,1-Diethylhydrazine

Description

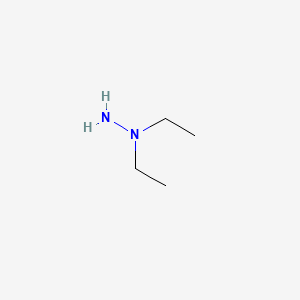

1,1-Diethylhydrazine (CAS: N/A; molecular formula: C₄H₁₂N₂) is a hydrazine derivative with two ethyl groups bonded to the same nitrogen atom (N1), forming an asymmetrical structure (N,N-diethylhydrazine). for laboratory use . This compound participates in organic reactions, such as the formation of 1-cyano-2,2-diethylhydrazine when treated with cyanogen bromide (BrCN) in ether . Its reactivity and applications are less extensively documented compared to its methyl analog, 1,1-dimethylhydrazine, but it serves as a structural analog for studying substituent effects in hydrazine chemistry.

Propriétés

Numéro CAS |

616-40-0 |

|---|---|

Formule moléculaire |

C4H12N2 |

Poids moléculaire |

88.15 g/mol |

Nom IUPAC |

1,1-diethylhydrazine |

InChI |

InChI=1S/C4H12N2/c1-3-6(5)4-2/h3-5H2,1-2H3 |

Clé InChI |

IFZHGQSUNAKKSN-UHFFFAOYSA-N |

SMILES |

CCN(CC)N |

SMILES canonique |

CCN(CC)N |

Autres numéros CAS |

40626-95-7 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Comparison

The substituent type and position on the hydrazine backbone critically influence chemical behavior. Key structural analogs include:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions |

|---|---|---|---|

| Hydrazine | N₂H₄ | 32.05 | None |

| 1,1-Dimethylhydrazine | C₂H₈N₂ | 60.10 | Methyl groups on N1 |

| 1,1-Diethylhydrazine | C₄H₁₂N₂ | 88.15 | Ethyl groups on N1 |

| 1,2-Diethylhydrazine | C₄H₁₂N₂ | 88.15 | Ethyl groups on N1 and N2 |

| 1,1-Dipropylhydrazine | C₆H₁₆N₂ | 116.20 | Propyl groups on N1 |

| 1,1-Diphenylhydrazine | C₁₂H₁₂N₂ | 184.24 | Phenyl groups on N1 |

Reactivity in Organic Reactions

Reductant Activity in Coupling Reactions

In a study comparing hydrazine derivatives as reductants for aryl coupling, 1,1-dimethylhydrazine exhibited moderate activity, while 1,2-diethylhydrazine was entirely inactive (Fig. 2, ). This highlights the importance of substituent position: 1,1-substitution preserves reactivity, whereas 1,2-substitution sterically hinders the reaction.

| Compound | Reductant Activity (Fig. 2, ) |

|---|---|

| Hydrazine (N₂H₄) | High productivity |

| 1,1-Dimethylhydrazine | Lower productivity |

| 1,2-Diethylhydrazine | Inactive |

Reaction with Cyanogen Bromide

Both 1,1-dimethylhydrazine and this compound react with BrCN to form cyano derivatives (1-cyano-2,2-dimethylhydrazine and 1-cyano-2,2-diethylhydrazine, respectively). This suggests similar reactivity in substitution reactions despite differing alkyl groups .

Thermodynamic and Physical Properties

Thermodynamic data for 1,1-dimethylhydrazine (Table 1, ):

- ΔfH° (liquid): 54.1 kJ/mol

- ΔcH° (liquid): -1988.3 kJ/mol

- S° (liquid): 209.6 J/(mol·K)

For this compound, analogous data are unavailable, but trends suggest:

- Higher molecular weight (88.15 vs. 60.10 g/mol) increases boiling point and decreases volatility.

- Ethyl groups may lower solubility in polar solvents compared to methyl analogs.

Toxicity and Environmental Impact

1,1-Dimethylhydrazine and 1,2-dimethylhydrazine are classified as hazardous due to carcinogenicity and acute toxicity . Environmental monitoring methods for hydrazines (e.g., gas chromatography) are applicable to this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.